Conformational Rigidity Measured by Rotatable Bond Count: Octahydropentalenol vs. 1-Octen-3-ol
Octahydropentalenol possesses zero rotatable bonds due to its fused bicyclo[3.3.0]octane architecture, whereas the acyclic C₈ alcohol comparator 1-octen-3-ol has five rotatable bonds [1]. This difference is not incremental but categorical: the target compound is a fully constrained scaffold while the comparator is a flexible alkyl chain. In drug-design and chemical-biology contexts, reduced rotatable bond count correlates with improved ligand efficiency and lower entropic penalty upon target binding, though octahydropentalenol itself has not been evaluated in such direct binding assays [1].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 1-Octen-3-ol: 5 rotatable bonds; Cyclohexanol: 0 rotatable bonds |
| Quantified Difference | Octahydropentalenol vs. 1-octen-3-ol: Δ = 5 rotatable bonds; vs. cyclohexanol: Δ = 0 rotatable bonds (both rigid, but octahydropentalenol has a bicyclic vs. monocyclic scaffold) |
| Conditions | Computed property (Cactvs 3.4.8.24) per PubChem; comparators from PubChem computed data |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology, the zero-rotatable-bond scaffold of octahydropentalenol offers a rigid, shape-defined building block that cannot be mimicked by flexible acyclic alcohols of identical molecular formula, directly impacting library design and SAR exploration.
- [1] PubChem. Octahydropentalenol (CID 549090). Rotatable Bond Count: 0. https://pubchem.ncbi.nlm.nih.gov/compound/549090 (accessed 2026-04-28). View Source
